(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
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Overview
Description
2-(benzenesulfonyl)-3-[2-(4-methyl-1-piperazinyl)-4-oxo-3-pyrido[1,2-a]pyrimidinyl]-2-propenenitrile is a N-arylpiperazine.
Scientific Research Applications
Histamine H4 Receptor Ligand Research
A study by Altenbach et al. (2008) focused on synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). These compounds, including a similar structure with a 4-methylpiperazin-1-yl group, showed potential for use as anti-inflammatory agents and in pain management, indicating the relevance of similar compounds in therapeutic applications (Altenbach et al., 2008).
Synthesis of Diverse Heterocyclic Compounds
Farag et al. (2011) and Darweesh et al. (2016) explored the synthesis of various azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, including compounds with structures analogous to the chemical . These studies contribute to the understanding of chemical reactions and structures in the context of pharmaceutical and synthetic chemistry (Farag et al., 2011); (Darweesh et al., 2016).
Potential Therapeutic Applications
The research by Mohamed et al. (2011) on 2,4-disubstituted pyrimidine derivatives, including compounds with a 4-methylpiperazin-1-yl group, highlights their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This suggests potential applications in Alzheimer's disease therapy (Mohamed et al., 2011).
Antibacterial Activity
Merugu et al. (2010) and Alsaedi et al. (2019) examined the antibacterial properties of benzyl piperazine and pyrazolopyrimidine derivatives, respectively, including structures related to the chemical of interest. These studies contribute to the field of antimicrobial research, indicating the potential of such compounds in developing new antibiotics (Merugu et al., 2010); (Alsaedi et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
Pogorzelska et al. (2017) demonstrated that benzenesulfonylguanidine derivatives, modified by 4-methylpiperazine, inhibit the growth of various human cancer cell lines. This suggests potential applications in cancer therapy (Pogorzelska et al., 2017).
Synthesis of Pyridine Derivatives
Mishriky and Moustafa (2013) synthesized 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, a compound structurally related to the chemical , illustrating the diverse synthetic applications of such compounds in organic chemistry (Mishriky & Moustafa, 2013).
Properties
Molecular Formula |
C22H21N5O3S |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C22H21N5O3S/c1-25-11-13-26(14-12-25)21-19(22(28)27-10-6-5-9-20(27)24-21)15-18(16-23)31(29,30)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3/b18-15+ |
InChI Key |
CFFGQTVSSJLVLZ-OBGWFSINSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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